3-fluoro-N-undecylbenzamide
Description
3-Fluoro-N-undecylbenzamide is a benzamide derivative characterized by a fluorine atom at the 3-position of the aromatic ring and an undecyl (11-carbon alkyl) chain attached to the amide nitrogen. Benzamides are typically synthesized via condensation reactions between benzoic acid derivatives and amines, with intermediates such as hydrazides or activated esters (e.g., chloro-substituted benzaldehydes) playing key roles . The undecyl chain likely enhances lipophilicity, improving membrane permeability and bioavailability, which is critical for applications in agrochemicals or pharmaceuticals . Characterization methods such as FTIR, NMR, and mass spectrometry (MS) are standard for confirming the structure of benzamide derivatives .
Properties
CAS No. |
551913-16-7 |
|---|---|
Molecular Formula |
C18H28FNO |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
3-fluoro-N-undecylbenzamide |
InChI |
InChI=1S/C18H28FNO/c1-2-3-4-5-6-7-8-9-10-14-20-18(21)16-12-11-13-17(19)15-16/h11-13,15H,2-10,14H2,1H3,(H,20,21) |
InChI Key |
IEDUYVKRRFTTRB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCNC(=O)C1=CC(=CC=C1)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-undecylbenzamide typically involves the reaction of 3-fluorobenzoic acid with undecylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an organic solvent like dichloromethane at room temperature for several hours until the desired product is formed.
Industrial Production Methods
While specific industrial production methods for 3-fluoro-N-undecylbenzamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-undecylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The amide group can be oxidized or reduced under specific conditions to form different functional groups.
Hydrolysis: The amide bond can be hydrolyzed in the presence of strong acids or bases to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Hydrolysis: Strong acids like hydrochloric acid (HCl) or bases like sodium hydroxide (NaOH) are used under reflux conditions.
Major Products Formed
Substitution: Depending on the substituent introduced, various fluorinated derivatives can be formed.
Oxidation: Products such as carboxylic acids or aldehydes can be obtained.
Reduction: Amines or alcohols can be formed.
Hydrolysis: The primary products are 3-fluorobenzoic acid and undecylamine.
Scientific Research Applications
3-fluoro-N-undecylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Its fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways.
Industry: Used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-fluoro-N-undecylbenzamide involves its interaction with specific molecular targets. The fluorine atom can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The amide group can participate in hydrogen bonding, further stabilizing the interaction with the target. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 3-fluoro-N-undecylbenzamide with structurally related benzamides, focusing on substituents, molecular properties, and applications:
Key Comparisons:
Substituent Effects :
- Fluoro vs. Chloro : Fluorine’s electronegativity enhances metabolic stability and bioavailability compared to chlorine, which may increase persistence in environmental applications (e.g., pesticides) .
- Trifluoromethyl (CF₃) Groups : Present in flutolanil analogs (), CF₃ groups improve resistance to degradation, making such compounds effective long-acting agrochemicals .
N-Substituent Variations: The undecyl chain in the target compound contrasts with shorter chains (e.g., ethyl in ) or aromatic groups (e.g., pyridyl in ).
Biological Activity :
- Imidazopyridinyl () and benzothiazolylidene () groups introduce heterocyclic motifs, often associated with kinase inhibition or antimicrobial activity. The undecyl chain’s role may relate to disrupting cell membranes in fungi or bacteria .
Crystallographic Data :
- Difluoro-benzamide derivatives () exhibit ordered crystal packing due to hydrogen bonding, which influences solubility and formulation strategies. The target compound’s undecyl chain may disrupt crystallinity, favoring amorphous solid dispersions .
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